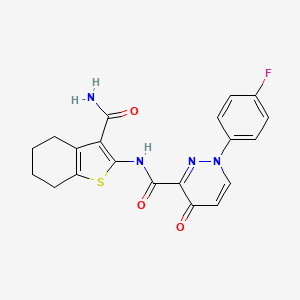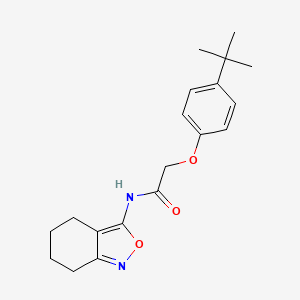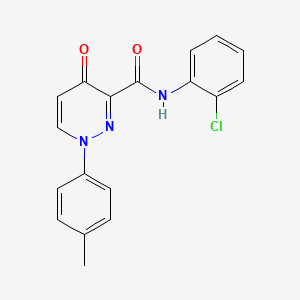![molecular formula C20H20ClN3O4 B11387188 2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B11387188.png)
2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Name: 2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide
Systematic Name: Acetic acid, 2-(4-chloro-2-methylphenoxy)-
Molecular Formula: CHClNO
This compound combines an amide group with a phenoxy and oxadiazole moiety
Preparation Methods
Synthesis Routes: The synthetic preparation of this compound involves several steps. One common route starts with the chlorination of 4-methylphenol to form 4-chloro-2-methylphenol. Subsequent reactions lead to the final compound. Detailed reaction conditions and intermediates are beyond the scope of this article, but industrial production methods typically optimize yield and purity.
Chemical Reactions Analysis
Reactivity:
Oxidation: The aromatic rings can undergo oxidation reactions.
Substitution: The chlorine atom allows for substitution reactions.
Amide Hydrolysis: The amide linkage can hydrolyze under specific conditions.
Chlorinating Agents: Used for chlorination steps.
Base and Acid Catalysts: Facilitate reactions involving amide hydrolysis.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Major Products: The primary product is the target compound itself, 2-(4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide.
Scientific Research Applications
Chemistry:
Organic Synthesis: Building blocks for drug discovery.
Pharmacology: Investigating potential bioactivity.
Bioactivity Screening: Testing its effects on biological targets.
Drug Development: Potential therapeutic applications.
Agrochemicals: Pesticides, herbicides.
Pharmaceuticals: Drug candidates.
Mechanism of Action
The compound likely interacts with specific receptors or enzymes due to its structural features. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H20ClN3O4 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-20(2,27-16-10-6-14(21)7-11-16)19(25)22-12-17-23-18(24-28-17)13-4-8-15(26-3)9-5-13/h4-11H,12H2,1-3H3,(H,22,25) |
InChI Key |
UGDFNBVBSXQBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(3,4-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11387119.png)

![1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387133.png)
![5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11387139.png)
![6-({4-(dimethylamino)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}oxy)-2-phenylpyridazin-3(2H)-one](/img/structure/B11387141.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-yl-3-propylurea](/img/structure/B11387147.png)

![Methyl 3-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11387169.png)
![5-[(4-methoxyphenyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11387178.png)
![5-chloro-N-(2,6-dimethylphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11387180.png)
![Ethyl 4-amino-2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B11387184.png)

![6,8-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B11387187.png)
